Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
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Overview
Description
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is an organic compound with the chemical formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Boronic acid esters like this compound are generally known to interact with various organic compounds in synthesis reactions .
Mode of Action
The compound is often used as a reagent in organic synthesis . It can participate in various reactions, such as the Diels-Alder reaction with styrene and trans-β-nitrostyrene . In these reactions, the compound interacts with its targets, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds, affecting the pathways involved in these synthesis processes .
Result of Action
The primary result of the compound’s action is the formation of new organic compounds through various synthesis reactions . It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate can be synthesized through the reaction of 4-bromomethylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate): Similar in structure but contains a picolinate group instead of a benzoate group.
1-Methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole): Contains a pyrazole ring instead of a benzoate group.
Methyl 3-fluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate): Similar structure with a fluorine substituent on the benzene ring.
Uniqueness
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its stability and reactivity, making it a versatile reagent in various chemical reactions. Its ability to form stable boronate esters and undergo efficient coupling reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZVNHRBNWDLTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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